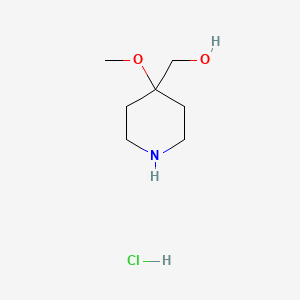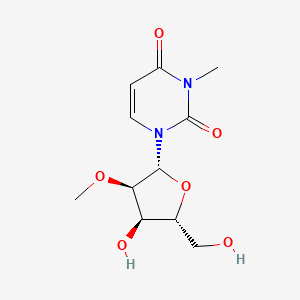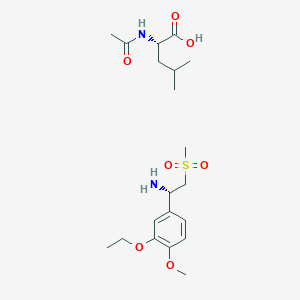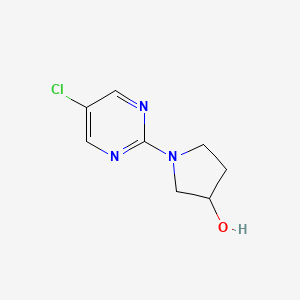![molecular formula C13H17N3O B1530479 10-甲基-1,2,3,4,4A,5-六氢苯并[B]吡嗪并[1,2-D][1,4]二氮杂卓-6(7H)-酮 CAS No. 1252650-37-5](/img/structure/B1530479.png)
10-甲基-1,2,3,4,4A,5-六氢苯并[B]吡嗪并[1,2-D][1,4]二氮杂卓-6(7H)-酮
描述
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is a heterocyclic compound with a complex structure. It is known for its significant pharmacological properties and is used in various scientific research fields. This compound is structurally related to mirtazapine, a well-known antidepressant.
科学研究应用
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one, also known as Mirtazapine, is the presynaptic α2 receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, in the central nervous system .
Mode of Action
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one acts as a potent antagonist of presynaptic α2 receptors . It also exhibits moderate antagonistic activity against 5-HT (serotonin) receptors .
Biochemical Pathways
The antagonistic action of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one on α2-adrenoceptors leads to an increase in the release of norepinephrine and serotonin . This enhances the neurotransmission of these monoamines, which are known to be deficient in depressive states .
Pharmacokinetics
It is known that it is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The increased neurotransmission of norepinephrine and serotonin resulting from the action of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one leads to an improvement in mood and reduction in anxiety . This makes it effective as an antidepressant .
Action Environment
The action, efficacy, and stability of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures
生化分析
Biochemical Properties
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, influencing the release of neurotransmitters . The nature of these interactions involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function. This compound also interacts with cytochrome P450 enzymes, affecting their metabolic activity .
Cellular Effects
The effects of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in neurotransmitter synthesis and release . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to adrenergic receptors, leading to the inhibition of neurotransmitter release . Additionally, it inhibits the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates . These interactions result in changes in gene expression, particularly those involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function . At higher doses, it can lead to significant changes in gene expression, cellular metabolism, and neurotransmitter release . Toxic or adverse effects have been reported at very high doses, including cellular damage and altered metabolic activity .
Metabolic Pathways
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting their activity and leading to changes in metabolic flux . This compound also influences the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one within cells and tissues are mediated by specific transporters and binding proteins . It is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a precursor compound can be subjected to cyclization in the presence of a strong acid or base to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
化学反应分析
Types of Reactions
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful completion of these reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
相似化合物的比较
Similar Compounds
Mirtazapine: A structurally related compound used as an antidepressant.
Mianserin: Another related compound with similar pharmacological properties.
Uniqueness
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is unique due to its specific structural features and the resulting pharmacological profile. Its unique structure allows for distinct interactions with biological targets, making it valuable for various research and therapeutic applications .
属性
IUPAC Name |
10-methyl-2,3,4,4a,5,7-hexahydro-1H-pyrazino[1,2-a][1,5]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-2-3-11-12(6-9)16-5-4-14-8-10(16)7-13(17)15-11/h2-3,6,10,14H,4-5,7-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWBTNMXUFIACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC3N2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)



